Methyl pentachloro-propanoate
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Overview
Description
Methyl pentachloro-propanoate, also known as propanoic acid, pentachloro-, methyl ester, is a chemical compound with the formula C₄H₃Cl₅O₂. It is an ester derived from pentachloropropanoic acid and methanol. This compound is characterized by its high chlorine content, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pentachloro-propanoate can be synthesized through the esterification of pentachloropropanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
CCl3CH2COOH+CH3OH→CCl3CH2COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Methyl pentachloro-propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to pentachloropropanoic acid and methanol.
Reduction: It can be reduced to less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: Pentachloropropanoic acid and methanol.
Reduction: Less chlorinated esters or alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl pentachloro-propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of chlorinated compounds.
Biology: Studied for its potential effects on biological systems due to its high chlorine content.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl pentachloro-propanoate involves its interaction with various molecular targets. The high chlorine content makes it a potent electrophile, capable of reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl trichloroacetate: Another chlorinated ester with similar reactivity but fewer chlorine atoms.
Methyl dichloroacetate: Less chlorinated and less reactive compared to methyl pentachloro-propanoate.
Ethyl pentachloro-propanoate: An ester with a similar structure but a different alkyl group.
Uniqueness
This compound is unique due to its high chlorine content, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong electrophilic reagents.
Properties
CAS No. |
813-46-7 |
---|---|
Molecular Formula |
C4H3Cl5O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
methyl 2,2,3,3,3-pentachloropropanoate |
InChI |
InChI=1S/C4H3Cl5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 |
InChI Key |
YSCHNGJMUJYQJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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